Liothyronine I-123
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Overview
Description
Liothyronine I-123 is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic purposes. It is a radioactive isotope of iodine, specifically iodine-123, which is incorporated into the thyroid hormone triiodothyronine (T3). This compound is utilized in various medical imaging techniques to evaluate thyroid function and morphology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Liothyronine I-123 involves the incorporation of iodine-123 into the triiodothyronine molecule. Iodine-123 is produced in a cyclotron by proton irradiation of xenon-124, which absorbs a proton and loses a neutron to form xenon-123. This xenon-123 then decays to iodine-123 . The iodine-123 is then chemically incorporated into the triiodothyronine molecule through an iodination reaction.
Industrial Production Methods
Industrial production of iodine-123 typically involves the use of a cyclotron, where xenon-124 is irradiated with protons. The resulting iodine-123 is then purified and used in the synthesis of this compound. The production process requires careful handling and precise control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Liothyronine I-123 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodine species.
Reduction: Reduction reactions can convert iodine-123 to other oxidation states.
Substitution: Iodine-123 can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium thiosulfate, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various iodine oxides, while substitution reactions can yield different halogenated derivatives .
Scientific Research Applications
Liothyronine I-123 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate thyroid hormone metabolism and function.
Medicine: Utilized in diagnostic imaging techniques such as single-photon emission computed tomography (SPECT) to evaluate thyroid function and detect thyroid disorders.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents for various medical applications
Mechanism of Action
The mechanism of action of Liothyronine I-123 involves its uptake by the thyroid gland, where it is incorporated into thyroid hormones. The radioactive decay of iodine-123 emits gamma radiation, which can be detected using imaging techniques like SPECT. This allows for the visualization of thyroid function and morphology. The molecular targets include thyroid hormone receptors and transporters involved in thyroid hormone synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Iodine-131: Another radioactive isotope of iodine used in thyroid imaging and therapy. It has a longer half-life and higher radiation dose compared to iodine-123.
Technetium-99m: A widely used radiopharmaceutical for various diagnostic imaging applications. It has different physical and chemical properties compared to iodine-123.
Fluorine-18: Used in positron emission tomography (PET) imaging. .
Uniqueness
Liothyronine I-123 is unique due to its optimal half-life of approximately 13.2 hours, which is ideal for diagnostic imaging. It provides high-quality images with lower radiation exposure compared to iodine-131. Additionally, its incorporation into the thyroid hormone triiodothyronine allows for specific targeting of thyroid tissue, making it a valuable tool in thyroid diagnostics .
Properties
CAS No. |
60345-90-6 |
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Molecular Formula |
C15H12123I3NO4 |
Molecular Weight |
638.98 |
IUPAC Name |
(S)-2-amino-3-(4-(4-hydroxy-3-(iodo-123I)phenoxy)-3,5-di(iodo-123I)phenyl)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-4,17-4,18-4 |
InChI Key |
AUYYCJSJGJYCDS-BSMUNAEPSA-N |
SMILES |
N[C@@H](CC1=CC([123I])=C(OC2=CC=C(O)C([123I])=C2)C([123I])=C1)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Liothyronine I-123; (123I)-Triiodothyronine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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